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Dicyclohexyl-18-crown-6, isomer B

Cat. No.: B14145909
CAS No.: 15128-66-2
M. Wt: 372.5 g/mol
InChI Key: BBGKDYHZQOSNMU-FGYAAKKASA-N
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Description

Contextualization of Crown Ethers in Host-Guest Systems

The advent of crown ethers, first synthesized by Charles J. Pedersen, marked a pivotal moment in chemistry, giving birth to the field of supramolecular chemistry. acs.org These macrocyclic polyethers are characterized by a central cavity lined with oxygen atoms, which can selectively bind with cations or other guest molecules that fit within the cavity. rsc.orgvt.edunih.gov This interaction, known as host-guest chemistry, is driven by non-covalent forces such as hydrogen bonding, ion-dipole interactions, and van der Waals forces. rsc.orgvt.edu The ability of crown ethers to form stable complexes with a variety of guests has led to their use in a wide range of applications, from the construction of artificial molecular machines to the development of stimuli-responsive materials and fluorescent supramolecular polymers. acs.orgnih.gov

Significance of Dicyclohexyl-18-crown-6 Isomers in Macrocyclic Chemistry

Dicyclohexyl-18-crown-6 (DCH18C6) is derived from the hydrogenation of dibenzo-18-crown-6 (B77160). orgsyn.org This process can result in five different stereoisomers, each with a unique spatial arrangement of the two cyclohexyl rings relative to the crown ether macrocycle. nih.govresearchgate.net These isomers, including the cis-syn-cis (isomer A) and cis-anti-cis (isomer B) forms, exhibit distinct properties, particularly in their ability to complex with metal cations. researchgate.netresearchgate.net The stereochemistry of the isomer significantly influences the shape and flexibility of the macrocycle, which in turn dictates its selectivity and binding strength for specific guest ions. researchgate.net This isomeric diversity makes DCH18C6 a versatile platform for studying the subtle effects of host conformation on guest recognition.

Definition and Stereochemical Nomenclature of Dicyclohexyl-18-crown-6, Isomer B (cis-anti-cis)

This compound is specifically identified by its cis-anti-cis stereochemistry. orgsyn.orgnih.gov This nomenclature describes the relative orientation of the two cyclohexyl rings attached to the 18-crown-6 (B118740) framework. The "cis" designation indicates that on each cyclohexyl ring, the ether linkages to the macrocycle are on the same side of the ring. The "anti" refers to the fact that the two cyclohexyl rings are positioned on opposite sides of the plane of the crown ether ring. This specific arrangement gives isomer B a distinct three-dimensional shape that has been confirmed by X-ray crystal structure analysis of its complexes, for example, with sodium bromide. orgsyn.org The systematic IUPAC name for this isomer is (1R,9R,14S,22S)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.0⁹,¹⁴]hexacosane. nih.gov

PropertyValue
PubChem CID 11869895
Molecular Formula C₂₀H₃₆O₆
Molecular Weight 372.5 g/mol
Synonyms cis-anti-cis-Dicyclohexano-18-crown-6, cis-Transoid-cis-dicyclohexano-18-crown-6
CAS Number 15128-66-2
IUPAC Name (1R,9R,14S,22S)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.0⁹,¹⁴]hexacosane
Melting Point 83-84 °C (one crystalline form)
Data sourced from PubChem and Organic Syntheses. orgsyn.orgnih.gov

The unique structural features of this compound, have made it a subject of detailed research, particularly in its complexation behavior and its potential applications in separation science and the formation of novel supramolecular assemblies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O6 B14145909 Dicyclohexyl-18-crown-6, isomer B CAS No. 15128-66-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15128-66-2

Molecular Formula

C20H36O6

Molecular Weight

372.5 g/mol

IUPAC Name

(1R,9R,14S,22S)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosane

InChI

InChI=1S/C20H36O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h17-20H,1-16H2/t17-,18+,19-,20+

InChI Key

BBGKDYHZQOSNMU-FGYAAKKASA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)OCCOCCO[C@@H]3CCCC[C@@H]3OCCOCCO2

Canonical SMILES

C1CCC2C(C1)OCCOCCOC3CCCCC3OCCOCCO2

Origin of Product

United States

Synthetic Methodologies for Dicyclohexyl 18 Crown 6, Isomer B

Stereoselective Synthesis Routes to Dicyclohexyl-18-crown-6 Isomers

The primary route to DCH18C6 involves the reduction of its aromatic precursor, dibenzo-18-crown-6 (B77160) (DB18C6). The stereochemical outcome of this reaction is highly dependent on the chosen methodology.

The most common method for preparing DCH18C6 is the catalytic hydrogenation of DB18C6. google.com This process involves the reduction of the two benzene (B151609) rings of the DB18C6 molecule to cyclohexane (B81311) rings. The reaction is typically carried out in a high-pressure autoclave using a heterogeneous metal catalyst. orgsyn.orggoogle.com A solution of DB18C6 in a suitable solvent, such as n-butanol or tetrahydrofuran (B95107), is subjected to hydrogen gas at elevated temperatures and pressures in the presence of the catalyst. orgsyn.orggoogle.com The hydrogenation of the aromatic rings results in a mixture of DCH18C6 stereoisomers, including the cis-syn-cis (Isomer A) and cis-anti-cis (Isomer B) forms. google.comorgsyn.org

The general synthesis process begins with the preparation of the DB18C6 precursor, often through a cyclization reaction involving a catechol compound and dichloroethyl ether. google.com The resulting DB18C6 is then hydrogenated to yield the mixture of DCH18C6 isomers. google.comgoogle.com Following the reaction, the catalyst is removed by filtration, and the resulting solution is concentrated to yield a crude mixture of the stereoisomers. orgsyn.orggoogle.com

The ratio of stereoisomers produced during the hydrogenation of DB18C6 is profoundly influenced by the choice of catalyst and the specific reaction conditions employed. researchgate.net Control over these parameters is essential for maximizing the yield of the desired isomer.

Catalysts: Various noble metal catalysts, including ruthenium (Ru), rhodium (Rh), and palladium (Pd), have been investigated for this reaction. researchgate.netscispace.com

Ruthenium (Ru): Ruthenium-based catalysts, particularly 5% ruthenium-on-alumina, are frequently used. orgsyn.orgscispace.com The activity and stereoselectivity of Ru catalysts are affected by the particle size and the valence state of the metal. researchgate.net For instance, Ru(0) catalysts tend to show high selectivity for the cis-syn-cis isomer. researchgate.net An acidic Pichler-ruthenium catalyst has been shown to promote the formation of cis-stereoisomers, achieving yields of up to 90%. google.com

Rhodium (Rh): Rhodium catalysts have demonstrated high stereoselectivity. Using a rhodium salt with a phase-transfer reagent can achieve a syn/anti isomer ratio of up to 95/5 under high pressure. researchgate.net Rhodium nanoparticles supported on carbon nanotubes have also been shown to favor the cis-syn-cis isomer significantly over the cis-anti-cis isomer (Isomer B). tandfonline.com

Reaction Conditions:

Temperature and Pressure: Hydrogenation is typically conducted at temperatures ranging from 100°C to 200°C and hydrogen pressures from 4 to 10 MPa. orgsyn.orggoogle.com Increasing the reaction temperature to 130-140°C with an acidic Pichler-ruthenium catalyst can increase the yield and promote the formation of cis-isomers. google.com

Solvents: Solvents such as n-butanol, ethanol, and tetrahydrofuran are commonly used. orgsyn.orggoogle.com The choice of solvent can impact catalyst activity and product solubility.

Additives: The use of phase-transfer agents like methyltrioctylammonium chloride (Aliquat-336) in conjunction with rhodium catalysts can control stereoselectivity even under mild conditions (room temperature and atmospheric pressure). researchgate.net

The following table summarizes the impact of different catalytic systems on the stereoselective hydrogenation of DB18C6.

CatalystSupport/AdditiveTemperature (°C)Pressure (MPa)Key Finding
Acidic Pichler-RutheniumNone130 - 1403 - 10Promotes formation of cis-stereoisomers; yield up to 90%. google.com
5% RutheniumAlumina (B75360)100~7Produces a mixture of stereoisomers A and B. orgsyn.org
Ruthenium NanoparticlesNone13510.0High conversion (99.4%) with a syn/anti ratio of 6:1. researchgate.net
Rhodium Salt (RhCl₃)Aliquat-336 (Phase Transfer Agent)Room TempAtmosphericReduction occurs under mild conditions; stereoselectivity can be controlled. researchgate.net
Rhodium NanoparticlesCarbon NanotubesNot SpecifiedNot SpecifiedFavors cis-syn-cis over cis-anti-cis isomer by a factor of 6. tandfonline.com

While the hydrogenation of a substituted DB18C6 precursor is a common strategy, direct routes to functionalized crown ethers offer an alternative approach. The functionalization of a pre-formed macrocyclic framework is a valuable but less explored method. rsc.orgrsc.org Most strategies involve introducing substituents onto the aromatic rings of DB18C6 before the hydrogenation step. semanticscholar.org

A novel approach involves the synthesis of dicyclohexeno-18-crown-6, which contains double bonds incorporated into the cyclohexyl rings. semanticscholar.org This unsaturated analogue serves as a versatile starting structure for further functionalization of the DCH18C6 framework. The synthesis is a three-step procedure starting from 1,4-cyclohexadiene, which is first epoxidized. The resulting epoxide is opened to form diols, which are then cyclized with di(ethyleneglycol) ditosylate to yield a mixture of trans-syn-trans and trans-anti-trans isomers of dicyclohexeno-18-crown-6. semanticscholar.org These isomers can then be separated and potentially hydrogenated or otherwise functionalized to create a variety of DCH18C6 derivatives.

Isomer Separation and Purification Techniques for Dicyclohexyl-18-crown-6 Isomer B

The product of the hydrogenation of DB18C6 is a mixture of stereoisomers. orgsyn.org The isolation of pure Isomer B (cis-anti-cis) from this mixture is a critical step and can be achieved through several methods.

Column chromatography is an effective technique for separating the major diastereoisomers of DCH18C6. orgsyn.org The crude mixture obtained after hydrogenation is passed through a column packed with a stationary phase, such as alumina or silica gel. google.comorgsyn.org An appropriate eluent, like n-heptane, is used to move the components through the column at different rates, allowing for their separation. google.comorgsyn.org The fractions are collected, and the solvent is evaporated to yield the separated isomers. orgsyn.org For example, a column of acid-washed alumina can be used to separate Isomer A (cis-syn-cis) from Isomer B (cis-anti-cis). orgsyn.org

A highly effective method for isolating Isomer B relies on its specific complexation properties with certain metal salts, leading to selective precipitation. This technique leverages the unique fit and coordination between the cis-anti-cis cavity of Isomer B and a given cation.

One documented procedure involves the use of potassium acetate (B1210297). orgsyn.org When a methanolic solution of anhydrous potassium acetate is added to a solution containing the DCH18C6 isomer mixture, a crystalline complex of potassium acetate specifically with Isomer B precipitates from the solution. orgsyn.org This solid complex can be separated by filtration. The free Isomer B can then be recovered from the complex by partitioning it between water and an organic solvent like ether. orgsyn.org This method has been shown to yield a pure crystalline form of Isomer B. orgsyn.org Another method involves complexation with lead perchlorate, which also facilitates the separation of the cis isomers.

Recrystallization Methods for Isomer B Purification

The purification of Dicyclohexyl-18-crown-6, isomer B (the cis-anti-cis isomer), from mixtures containing other stereoisomers, particularly the cis-syn-cis isomer (isomer A), is a critical step for its application in specific chemical processes. Recrystallization is a primary technique employed for this purpose, leveraging differences in the solubility of the isomers or their complexes in various organic solvents. Research has identified several effective methodologies, including direct crystallization from alkanes and the selective crystallization of metal salt complexes.

One established method involves the direct recrystallization of isomer B from an alkane solvent. In a documented procedure, a 24.6 g mixture of Dicyclohexyl-18-crown-6, containing 62.9% isomer A and 37.0% isomer B (approximately 9.1 g), was dissolved in 74 mL of heptane. google.com The solution was left to stand at room temperature for 24 hours, during which time isomer B preferentially crystallized. Subsequent filtration of the solution yielded 3.4 g of purified isomer B. google.com This method relies on the lower solubility of isomer B in heptane at room temperature compared to isomer A. Further research supports the use of C6-C8 normal or isoparaffin solvents, such as n-heptane, for the purification of cis stereoisomers, with recrystallization temperatures ranging from 4°C to 60°C, and optimally between 25°C and 45°C.

Another effective purification strategy involves the formation and subsequent recrystallization of a metal salt complex specific to isomer B. A well-documented example is the separation using potassium acetate. In this process, a 15.0 g sample of a mixture of Dicyclohexyl-18-crown-6 isomers is first dissolved in methanol. orgsyn.org A methanolic solution of anhydrous potassium acetate is then added, leading to the formation of complexes with the crown ether isomers. orgsyn.org After concentrating the solution, the residual solid is extracted with boiling dichloromethane. orgsyn.org The purification of isomer B is achieved by recrystallizing its potassium acetate complex from a dichloromethane-petroleum ether mixture. orgsyn.org This procedure has been shown to yield 4.21–4.35 g of the isomer B-potassium acetate complex, which corresponds to a 22–23% yield based on the initial mixture. orgsyn.org The purified isomer B can then be recovered from the complex.

A third approach utilizes the selective precipitation of isomer B by forming a complex with uranyl nitrate (B79036). While this method primarily aims to isolate isomer A in the solution, the precipitate formed is a complex of uranyl nitrate with the other isomers, including isomer B. The pure cis-anti-cis isomer (isomer B) can then be recovered from this precipitate.

The selection of a particular recrystallization method depends on factors such as the initial purity of the isomer mixture, the desired final purity of isomer B, and the scale of the purification.

Interactive Data Table: Recrystallization Methods for this compound

MethodStarting MaterialSolventsReagentsKey ConditionsYield of Isomer B Product
Direct Recrystallization 24.6 g DCH18C6 mixture (37% Isomer B)Heptane (74 mL)None24 hours at room temperature3.4 g
Potassium Acetate Complex 15.0 g DCH18C6 isomer mixtureMethanol, Dichloromethane, Petroleum EtherAnhydrous Potassium Acetate (5.88 g)Extraction with boiling dichloromethane; Recrystallization from dichloromethane-petroleum ether4.21–4.35 g (of the complex)
Uranyl Nitrate Complex Mixture of DCH18C6 isomersOrganic Solvent (e.g., heptane)Uranyl NitratePrecipitation of the Isomer B complexIsomer B recovered from the precipitate

Structural Elucidation and Conformational Analysis of Dicyclohexyl 18 Crown 6, Isomer B

X-ray Crystallographic Studies of Dicyclohexyl-18-crown-6, Isomer B

X-ray crystallography has been instrumental in determining the three-dimensional structure of this compound, providing precise data on its solid-state conformation and intermolecular interactions.

Solid-State Conformations and Polymorphism of Isomer B

The solid-state structure of Isomer B has been confirmed to have the cis-anti-cis stereochemistry through X-ray diffraction analysis of its complex with sodium bromide. orgsyn.org This differs from Isomer A, which exhibits a cis-syn-cis configuration. orgsyn.org The crown ether ring in Isomer B adopts a conformation where the two cyclohexyl groups are on opposite sides of the polyether ring.

Isomer B is known to exhibit polymorphism, crystallizing in different forms with distinct melting points. Two crystalline forms have been reported with melting points of 69–70°C and 83–84°C. orgsyn.org An X-ray diffraction study of one of these isomers, denoted B', revealed that the oxygen atoms lie approximately in a plane, creating an elliptical cavity. rsc.org The shorter distance across this ellipse is slightly more than 4 Å. rsc.org

A specific crystalline form, the acetonitrile (B52724) disolvate of cis-anti-cis-dicyclohexane-18-crown-6, has been characterized in detail. In this structure, the crown ether molecule is arranged around a center of symmetry. researchgate.net The conformation is notable for having all O–C–C–O torsion angles in a gauche arrangement and all C–O–C–C torsion angles in a trans arrangement. researchgate.net This geometry is consistent with that observed in metal ion complexes of dicyclohexyl-18-crown-6 but is significantly different from the conformation of the unsolvated molecule. researchgate.net

Table 1: Crystal Data for this compound Acetonitrile Disolvate

Parameter Value Reference
Formula C20H36O6·2CH3CN researchgate.net
Crystal System Triclinic researchgate.net
Space Group P-1 researchgate.net
a (Å) 8.586(3) researchgate.net
b (Å) 8.884(3) researchgate.net
c (Å) 9.579(3) researchgate.net
α (°) 80.05(2) researchgate.net
β (°) 71.30(2) researchgate.net
γ (°) 64.93(2) researchgate.net
V (ų) 628.9(3) researchgate.net
Z 1 researchgate.net

Crystal Packing and Intermolecular Interactions in Uncomplexed Isomer B

In the crystal structure of the acetonitrile disolvate of Isomer B, the packing is stabilized by a network of intermolecular interactions. Each acetonitrile molecule is connected to a crown ether molecule through two of its methyl group hydrogen atoms via C–H···O interactions. researchgate.net Additionally, a weaker interaction exists between the third hydrogen atom of the acetonitrile methyl group and an oxygen atom of a neighboring crown ether molecule. researchgate.net The nitrogen atom of the acetonitrile also interacts with a hydrogen atom of another adjacent crown ether molecule, contributing to a three-dimensional network that stabilizes the crystal structure. researchgate.net

Spectroscopic Characterization of Isomer B Conformation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide valuable insights into the conformational dynamics and structural features of Isomer B in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics in Solution and Solid State

NMR spectroscopy is a powerful tool for studying the conformational preferences and dynamics of molecules in solution. copernicus.org For complex molecules like crown ethers, NMR can reveal information about the relative populations of different conformers and the energy barriers to rotation around single bonds. copernicus.org

In the solid state, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR can provide detailed information about molecular structure and dynamics. researchgate.net Studies on related crown ether systems have shown that large chemical shift differences in ¹³C NMR spectra, both in solution and the solid state, can be attributed to specific torsional arrangements within the macrocyclic ring. researchgate.net For example, upfield shifts in certain carbon signals have been linked to cis coplanar interactions between terminal carbons of torsional networks. researchgate.net Dynamic NMR experiments, including variable temperature studies, can be used to determine the activation energies for conformational changes, such as ring inversion. mdpi.com

Infrared (IR) Spectroscopy for Structural Insights

Infrared (IR) spectroscopy is a useful technique for identifying the functional groups and obtaining structural information about crown ethers. sigmaaldrich.com The IR spectrum of a crown ether is characterized by strong absorption bands corresponding to the C–O–C stretching vibrations of the polyether ring. researchgate.net

In a complex of potassium acetate (B1210297) with Isomer B, characteristic IR absorption bands are observed at 1570 and 1385 cm⁻¹, which are attributed to the carboxylate group (COO⁻). orgsyn.org The typical strong C-O-C stretching vibrations in crown ethers generally appear in the region of 1100-1130 cm⁻¹. researchgate.net The exact positions and shapes of these bands can be sensitive to the conformation of the macrocycle and its interaction with guest molecules. rsc.org

Table 2: Chemical Compounds Mentioned

Compound Name Synonym(s) Formula
This compound cis-anti-cis-Dicyclohexano-18-crown-6 C₂₀H₃₆O₆
Dicyclohexyl-18-crown-6, Isomer A cis-syn-cis-Dicyclohexano-18-crown-6 C₂₀H₃₆O₆
Sodium bromide NaBr
Acetonitrile CH₃CN
Potassium acetate CH₃COOK

Host Guest Chemistry of Dicyclohexyl 18 Crown 6, Isomer B

Complexation with Metal Cations

The ability of DCH18C6, isomer B, to selectively bind with metal cations is a cornerstone of its chemical applications. This selectivity is governed by factors such as the relative sizes of the cation and the crown ether cavity, the charge of the cation, and the nature of the solvent.

DCH18C6, including its various isomers, is well-known for forming stable complexes with alkali metal salts, enhancing their solubility in aprotic solvents. orgsyn.org The complexation with alkali metal cations such as sodium (Na+), potassium (K+), and cesium (Cs+) is a well-documented phenomenon.

In the solid state, DCH18C6, isomer B, typically forms 1:1 complexes with alkali metal cations. tdl.org X-ray crystallographic studies have provided detailed insights into the coordination geometries of these complexes. For instance, the complex of sodium bromide with isomer B has been analyzed, confirming the cis-anti-cis stereochemistry of the ligand. orgsyn.org In these complexes, the alkali metal cation is typically located within the cavity of the crown ether, coordinated to the six oxygen atoms of the polyether ring. The conformation of the crown ether adjusts to optimize the interaction with the encapsulated cation.

The stability of the complexes formed between DCH18C6 and alkali metal cations is highly dependent on the match between the cation size and the cavity size of the crown ether. The cavity of 18-crown-6 (B118740) derivatives is particularly well-suited for the potassium ion (K+), leading to the formation of highly stable complexes. wikipedia.orgnih.gov The stability constants for complexes with Na+ and Cs+ are generally lower, reflecting a less optimal fit within the crown ether cavity. nih.gov The conformation of the DCH18C6 ligand can also change depending on the size of the complexed cation.

CationIonic Radius (Å)General Stability Trend with 18-Crown-6 Derivatives
Na+1.02Moderate
K+1.38High
Cs+1.67Low

Note: The stability trend is a generalization for 18-crown-6 type ethers and can be influenced by the specific isomer and solvent conditions.

DCH18C6 also forms complexes with alkaline earth metal cations. Studies have shown that it can form 1:1 complexes with cations like strontium (Sr2+) and barium (Ba2+). asianpubs.orgzenodo.org The higher charge density of these divalent cations compared to alkali metal cations leads to stronger electrostatic interactions with the oxygen donor atoms of the crown ether.

Research on the complexation of DCH18C6 with a series of alkaline earth metals (Mg2+, Ca2+, Sr2+, and Ba2+) has revealed that the stability of these complexes is influenced by both the cation size and the solvent medium. asianpubs.orgresearchgate.net In many cases, the stoichiometry of the complexes is 1:1. researchgate.net The selectivity of DCH18C6 for these cations often follows the order Ba2+ > Sr2+ > Ca2+ > Mg2+, which is consistent with the "size-fit" concept, as the ionic radius of Ba2+ is closest to the cavity size of DCH18C6. asianpubs.orgzenodo.org However, the solvent composition can alter this selectivity. asianpubs.org

CationIonic Radius (Å)Selectivity Order with DCH18C6
Mg2+0.72Lowest
Ca2+1.00Low
Sr2+1.18Moderate
Ba2+1.35Highest

Note: The selectivity order is based on studies in specific solvent systems and may vary.

DCH18C6 has shown potential for complexing with lanthanide and actinide cations, which is relevant for separation processes. Molecular dynamics simulations have been employed to study the interactions of DCH18C6 diastereoisomers, including the cis-anti-cis isomer B, with divalent lanthanide (Sm2+, Eu2+, Dy2+, Yb2+) and actinide (Cf2+) halide salts. nih.gov These studies indicate that DCH18C6 can form strong bonds with these ions, which is crucial for their potential application in separating these elements. nih.gov The complexation behavior is intricate, with the specific diastereoisomer and the nature of the cation influencing the resulting structure. nih.gov

In addition to metal cations, DCH18C6, isomer B, can form complexes with ammonium (B1175870) (NH4+) and primary alkylammonium ions. tdl.org This interaction is based on the formation of hydrogen bonds between the hydrogen atoms of the ammonium ion and the oxygen atoms of the crown ether ring. The ability of 18-crown-6 derivatives to complex with ammonium ions has been extensively studied, leading to the formation of stable host-guest complexes. rsc.org The complexation is influenced by the steric and electronic properties of the guest molecule.

Alkali Metal Cation Complexation (e.g., Na+, K+, Cs+)

Supramolecular Interactions in Host-Guest Assembly Formation

The formation of stable host-guest complexes by DCH18C6 isomer B is governed by a combination of non-covalent interactions, which collectively contribute to the recognition and binding of guest species within the macrocyclic cavity.

The primary driving force for the complexation of cations by DCH18C6 isomer B is the ion-dipole interaction between the positively charged guest ion and the lone pairs of electrons on the oxygen atoms of the crown ether. The six oxygen atoms of the 18-crown-6 ring create a hydrophilic cavity that is well-suited for coordinating with metal cations. unifr.ch The size of the cation relative to the cavity of the crown ether is a critical factor in the stability of the resulting complex. nih.gov

In complexes with metal ions, the oxygen atoms of the DCH18C6 isomer B ligand arrange to form a coordination sphere around the guest cation. For instance, in a complex with europium nitrate (B79036), the metal ion is coordinated by the oxygen atoms of the crown ether. acs.org Similarly, in a complex with lead perchlorate, the lead ion is coordinated by the oxygen atoms of the crown ether and water molecules. osti.gov The geometry of the coordination sphere can vary depending on the specific cation and the presence of other ligands.

Hydrogen bonding plays a significant role in the formation of more complex supramolecular architectures involving DCH18C6 isomer B. In the presence of suitable guest molecules, such as those containing amino or hydroxyl groups, hydrogen bonds can form between the guest and the oxygen atoms of the crown ether.

For example, in the 1:2 molecular complex of cis-anti-cis-dicyclohexyl-18-crown-6 (isomer B) with 4-aminobenzoic acid, the guest molecules are linked to the macrocycle via N—H⋯O hydrogen bonds. researchgate.net The geometry of isomer B, which is predisposed to having an inversion center, facilitates this type of interaction. researchgate.net Furthermore, in a complex with thiacetazone (B1682801) and methanol, the thiacetazone molecules are attached to the crown ether through N—H⋯O hydrogen bonds involving the terminal amino group. researchgate.net These hydrogen bonding interactions contribute to the stability and specific geometry of the resulting host-guest assemblies.

Isomer-Dependent Complexation and Selectivity Mechanisms

The stereochemistry of the dicyclohexyl-18-crown-6 isomers has a profound impact on their complexation behavior and selectivity for different guest ions.

The five stereoisomers of dicyclohexyl-18-crown-6 exhibit different complexing abilities due to their unique three-dimensional structures. researchgate.net The cis-syn-cis (Isomer A) and cis-anti-cis (Isomer B) isomers are the most common and have been the subject of numerous studies. researchgate.net The orientation of the cyclohexyl rings relative to the polyether ring affects the shape and flexibility of the macrocyclic cavity, which in turn influences the "fit" of a guest cation.

X-ray diffraction studies of isomers A and B' (a polymorph of B) have shown that the oxygen atoms lie approximately in a plane, creating an elliptical cavity. rsc.org The different spatial arrangements of the bulky cyclohexyl groups in the various isomers lead to variations in the accessibility and preorganization of the oxygen donor atoms for cation binding. This structural difference is a key factor in the observed selectivity. For instance, the effectiveness of DCH18C6 stereoisomers as synergists in the extraction of alkaline earth cations has been correlated with the strain energy required to convert the unbound crown ether to its complexed form. researchgate.net

The selectivity of DCH18C6 isomers for specific cations is governed by a delicate balance between the size of the ion and the size and flexibility of the macrocyclic cavity. The 18-crown-6 framework has a cavity size that is particularly well-suited for the potassium ion (K+). wikipedia.org However, the flexibility of the macrocycle allows it to adapt to and complex with other cations of varying sizes.

Molecular mechanics calculations have shown that the flexibility of a macrocycle can be as important as its cavity size in determining its complexing ability. rsc.org A more flexible macrocycle can more easily adopt the optimal conformation to coordinate with a guest ion, even if the ion is not a perfect fit for the cavity in its most stable, uncomplexed state. The cyclohexyl groups in DCH18C6 isomers can restrict the flexibility of the macrocycle to varying degrees, thereby influencing the stability of the resulting complexes with different cations. This interplay between cavity size and conformational flexibility is a fundamental principle governing the ion selectivity of these host molecules.

Anion Effects on Complex Stability and Selectivity

Research into the host-guest chemistry of DCH18C6 isomers has revealed that the choice of anion can impact the structure and stability of the resulting complexes, particularly in non-polar solvents where ion-pairing is more prevalent. In solvents with low dielectric constants, the anion remains in close proximity to the cation-crown ether complex, potentially forming a contact ion pair. This interaction can alter the conformation of the crown ether and the coordination of the cation.

For instance, in simulations with Sm²⁺ and Eu²⁺, the choice of chloride, bromide, or iodide did not alter the coordination number of 6 between the cation and the oxygen atoms of the DCH18C6 ring. nih.gov However, the behavior of the anions themselves varied. With iodide (I⁻), a soft base, the simulations showed that one of the two iodide anions tended to dissociate from the lanthanide cation, which is a hard acid. nih.gov This suggests that the repulsion from a second iodide ion and the solvation of the anion by acetonitrile (B52724) compete with the formation of a 1:1:2 (crown:cation:anion) complex, favoring the formation of a more stable [Ln(DCH18C6)I]⁺ species. nih.gov

CationAnionSolventObservationReference
Sm²⁺, Eu²⁺Cl⁻, Br⁻, I⁻THF, AcetonitrileAnion choice did not impact the primary coordination number (CN=6) between the cation and the crown ether's oxygen atoms. nih.gov
Sm²⁺, Eu²⁺I⁻AcetonitrileOne iodide anion dissociates from the complex, forming a stable [Ln(DCH18C6)I]⁺ species. nih.gov
Sm²⁺, Eu²⁺I⁻AcetonitrileSystems with iodide showed a coordination number of one for the nitrogen atom from the acetonitrile solvent. nih.gov

This behavior underscores a fundamental principle: the stability of a crown ether complex in solution is the result of a delicate balance of forces. These include the intrinsic binding affinity between the cation and the host, the solvation energies of the free cation and anion, and the solvation energy of the resulting host-guest complex. nih.gov The anion can influence this balance by affecting the solvation shell of the cation. Studies on the related 18-crown-6 have shown that the type of anion can modulate the water structure, thereby governing the stability of the Na⁺ complex. researchgate.net

Thermodynamic and Kinetic Investigations of Complexation with Dicyclohexyl 18 Crown 6, Isomer B

Calorimetric Studies of Binding Thermodynamics (Enthalpy, Entropy, Gibbs Free Energy)

The thermodynamic profile of complex formation—quantified by changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—provides a complete energetic picture of the binding process. Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the heat change (enthalpy) upon complexation, which in turn allows for the determination of the binding constant (K), stoichiometry, and entropy.

While extensive calorimetric data for mixtures of DCH18C6 isomers is available, specific enthalpy and entropy values for Isomer B are not widely reported in the literature. However, the Gibbs free energy of complexation (ΔG°) can be directly calculated from the stability constant (K) using the fundamental thermodynamic relationship:

ΔG° = -RT ln(K)

where R is the universal gas constant and T is the temperature in Kelvin. This allows for a quantitative assessment of the binding affinity. Based on available stability constant data at 25 °C, the Gibbs free energy of complexation for Isomer B with various alkali metal cations has been calculated.

CationSolventlog KΔG° (kJ/mol) at 298.15 K
Na⁺Water~1.6~-9.1
K⁺Water~1.7~-9.7
Cs⁺Water~1.0~-5.7
Na⁺Methanol~3.6~-20.5
K⁺Methanol~4.9~-28.0
Cs⁺Methanol~3.7~-21.1

Note: The log K values are estimated from graphical data, and ΔG° values are calculated based on these estimates. epdf.pub

Stability Constants and Association Kinetics in Solution

The stability constant (K), often expressed in its logarithmic form (log K), is a direct measure of the equilibrium position for the formation of the host-guest complex between the crown ether and a cation in a given solvent. Higher values indicate a more stable complex. The stability of complexes formed with Dicyclohexyl-18-crown-6 is highly dependent on its stereochemistry.

Isomer B (cis-anti-cis) is known to form less stable complexes with alkali metal ions like sodium and potassium compared to Isomer A (cis-syn-cis). nih.gov This difference is attributed to the conformational arrangement of the cyclohexyl groups and the resulting orientation of the oxygen lone pairs for cation binding. The pre-organizational strain energy of the ligand is a key factor; isomers that require less reorganization to adopt the ideal binding conformation typically exhibit higher stability constants. scispace.com

The stability constants for the 1:1 complexation of Isomer B with various alkali metal ions have been determined in both aqueous and methanolic solutions.

CationSolventlog K at 25°C
Na⁺Water~1.6
K⁺Water~1.7
Cs⁺Water~1.0
Na⁺Methanol~3.6
K⁺Methanol~4.9
Cs⁺Methanol~3.7

Note: Values are estimated from graphical data presented in the literature. epdf.pub

Detailed studies on the association and dissociation kinetics (rate constants k_a and k_d) for Isomer B are not widely available in the surveyed scientific literature. Such kinetic parameters provide insight into the speed at which the complex forms and breaks apart, which is critical for applications like ion transport and separation.

Influence of Solvent Environment on Complexation Energetics

The solvent plays a critical role in the thermodynamics of complexation, as it competes with the crown ether for coordination to the cation. The stability of a crown-ether complex is generally higher in less polar or less strongly coordinating solvents. This is because the energy penalty for desolvating the cation before it enters the crown ether's cavity is lower in such solvents.

Studies on DCH18C6 (isomer mixture unspecified) in binary non-aqueous solvent systems, such as dimethylformamide-acetonitrile, have shown that the stability of the complexes tends to increase as the concentration of the solvent with the lower Gutmann donor number (lower coordinating ability) increases. researchgate.net Furthermore, investigations in methanol-water binary mixtures have revealed that the thermodynamic parameters of complexation often exhibit a non-monotonic relationship with the solvent composition, reflecting complex changes in the solvation shells of the cation, the ligand, and the resulting complex. researchgate.net

Computational and Theoretical Chemistry Studies of Dicyclohexyl 18 Crown 6, Isomer B

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of DCH18C6 isomer B, DFT calculations are employed to determine its most stable three-dimensional conformation (structural optimization) and to analyze its electronic properties, such as charge distribution and molecular orbital energies.

Researchers have utilized DFT to optimize the geometry of isomer B, confirming its cis-anti-cis configuration. These calculations often involve exploring various possible conformations to identify the global minimum on the potential energy surface. The electronic properties derived from DFT, such as the electrostatic potential, are crucial for understanding how isomer B interacts with cations. The distribution of partial charges on the oxygen atoms of the crown ether ring, for instance, dictates the strength and nature of the host-guest interactions.

Table 1: Computed Properties of Dicyclohexyl-18-crown-6, Isomer B

Property Value
Molecular Formula C₂₀H₃₆O₆
Molecular Weight 372.50 g/mol
IUPAC Name (1R,9R,14S,22S)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.0⁹,¹⁴]hexacosane
CAS Number 15128-66-2

Source: PubChem CID 11869895 nih.gov

Molecular Dynamics (MD) Simulations of Host-Guest Systems

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes of DCH18C6 isomer B and its interactions with guest ions over time. These simulations are particularly valuable for studying complexation phenomena in different solvent environments. nih.govosti.gov

Conformational Analysis of Isomer B in Solution and Complexed States

MD simulations have been instrumental in analyzing the conformational flexibility of DCH18C6 isomer B. In solution, the macrocycle can adopt various conformations due to the rotation around its numerous single bonds. Simulations can track these changes and determine the most probable conformations in different solvents, such as tetrahydrofuran (B95107) (THF) and acetonitrile (B52724). nih.gov When complexed with a cation, the conformation of isomer B becomes more rigid, adapting to the size and charge of the guest ion. For instance, the trans-anti-trans isomer has been observed to form a bowl-shaped structure with certain cations. nih.gov

Simulation of Ion Transport and Binding Mechanisms

A primary application of MD simulations is to investigate the mechanisms of ion transport and binding by crown ethers. By simulating the system of isomer B, a cation, and solvent molecules, researchers can visualize the process of the cation entering the crown ether cavity. These simulations can also calculate important thermodynamic quantities, such as the free energy of binding (ΔG_bind), which quantifies the strength of the interaction between the host and the guest. nih.govresearchgate.net For example, simulations have been used to study the complexation of divalent lanthanide and actinide halide salts with different diastereoisomers of DCH18C6. nih.govosti.gov These studies are crucial for understanding the selectivity of DCH18C6 for specific ions, a key aspect of its application in separation processes. nih.gov

Ab Initio and Semi-Empirical Calculations for Interaction Energies

To obtain highly accurate data on the energetics of host-guest interactions, researchers turn to ab initio and semi-empirical quantum chemistry methods. These calculations provide detailed information about the nature and strength of the forces involved in complex formation.

Ab initio calculations, which are based on first principles without empirical parameters, offer a high level of theory for computing interaction energies. For DCH18C6 isomer B, these calculations can dissect the total interaction energy into its components, such as electrostatic, induction, and dispersion forces. This level of detail helps in understanding why isomer B binds more strongly to certain cations than others. For instance, ab initio studies have been performed on the interaction of the parent 18-crown-6 (B118740) with various dications. researchgate.net

Semi-empirical methods, while less computationally expensive than ab initio methods, can still provide valuable insights into interaction energies, especially for larger systems. These methods use parameters derived from experimental data to simplify the calculations. They are often used for preliminary screening of a large number of host-guest combinations before more rigorous ab initio or DFT calculations are performed.

Prediction of Binding Selectivity and Rational Ligand Design Principles

A major goal of computational studies on DCH18C6 isomer B is to predict its binding selectivity for different metal ions and to establish principles for designing new, more effective ligands. By understanding the factors that govern the stability of the host-guest complexes, chemists can rationally modify the structure of the crown ether to enhance its affinity and selectivity for a target ion.

Computational models can predict how changes in the macrocycle's structure, such as altering the size of the cavity or introducing different substituent groups, will affect its binding properties. For example, the selectivity of crown ethers is known to depend on the match between the cation size and the cavity size of the macrocycle. researchgate.net Theoretical calculations can precisely quantify this relationship and guide the synthesis of new crown ethers with optimized properties for specific applications, such as the separation of lanthanides and actinides in nuclear fuel reprocessing. nih.govresearchgate.net

Derivatization and Ligand Design Based on Dicyclohexyl 18 Crown 6, Isomer B

Synthesis of Substituted Dicyclohexyl-18-crown-6 Derivatives

The synthesis of substituted derivatives of dicyclohexyl-18-crown-6, isomer B, primarily involves a multi-step process that begins with the synthesis of a substituted dibenzo-18-crown-6 (B77160) precursor. This is followed by catalytic hydrogenation, which reduces the aromatic rings to cyclohexane (B81311) rings, yielding a mixture of stereoisomers of the substituted DCH18C6.

A general and illustrative synthetic route involves two main stages. researchgate.net The first stage is the alkylation of a substituted catechol, which is then used to construct the dibenzo-18-crown-6 framework. The subsequent and critical stage is the catalytic hydrogenation of the substituted dibenzo-18-crown-6. This reduction is typically carried out using a ruthenium-on-alumina catalyst under hydrogen pressure. semanticscholar.org The reaction yields a mixture of stereoisomers, from which the desired cis-anti-cis isomer (isomer B) must be separated. semanticscholar.org

The stereoselectivity of the hydrogenation process can be influenced by the choice of catalyst and reaction conditions. For instance, using specific rhodium catalysts in the presence of phase-transfer agents has been shown to favor the formation of cis isomers. researchgate.net While the direct synthesis of a specific substituted isomer remains a challenge, the separation of the resulting isomeric mixture can be achieved through techniques such as chromatography on alumina (B75360) or fractional crystallization. semanticscholar.org

One notable example is the synthesis of alkyl-substituted dicyclohexano-18-crown-6 (B99776) homologues. researchgate.net In this process, a substituted dibenzo-18-crown-6 is first synthesized and then subjected to hydrogenation to yield an isomer mixture of the corresponding alkyl-dicyclohexano-18-crown-6. researchgate.net Although this method produces a mixture, it provides access to derivatives of isomer B after the separation process.

Impact of Substituents on Complexation Properties and Selectivity

The introduction of substituents onto the cyclohexane rings of the this compound, can significantly alter its complexation behavior, including its affinity and selectivity for various metal cations. These effects are primarily attributed to steric and electronic factors.

Molecular dynamics simulations have provided insights into the complexation of different DCH18C6 diastereoisomers with metal ions. For instance, studies on the complexation of divalent lanthanide ions have shown that the cis-syn-cis isomer generally exhibits the most favorable binding free energy, followed by the cis-anti-cis isomer (Isomer B). nih.gov This suggests that even without substitution, the inherent stereochemistry plays a crucial role in complex stability.

While detailed quantitative data for a wide range of substituted isomer B derivatives are not extensively available in a single compiled source, the general principles of substituent effects on crown ethers can be applied. Electron-donating groups are expected to increase the electron density on the oxygen donor atoms of the ether linkages, thereby enhancing the electrostatic interaction with cations and leading to higher complex stability. Conversely, electron-withdrawing groups would decrease the basicity of the oxygen atoms, generally resulting in weaker complexation.

The table below summarizes the conceptual impact of different types of substituents on the complexation properties of this compound.

Substituent TypeExpected Impact on Complex StabilityRationalePotential Impact on Selectivity
Alkyl Groups IncreaseEnhanced lipophilicity and potential for favorable van der Waals interactions.May alter selectivity based on the size and shape of the substituted ligand relative to the cation's ionic radius and hydration sphere.
Electron-donating Groups (e.g., -OR, -NH2) IncreaseIncreased electron density on the ether oxygens strengthens the cation-dipole interactions.Can enhance the affinity for a range of cations, potentially requiring further structural modifications to achieve high selectivity.
Electron-withdrawing Groups (e.g., -NO2, -CN) DecreaseReduced electron density on the ether oxygens weakens the cation-dipole interactions.May be strategically used to fine-tune selectivity by disfavoring the binding of certain competing ions.

Rational Design Principles for Enhanced Performance

The rational design of this compound, derivatives for specific applications, such as the selective separation of strontium (Sr²⁺) and lead (Pb²⁺) ions, is guided by several key principles. These principles aim to optimize the ligand's ability to selectively bind a target cation.

Preorganization: A fundamental concept in supramolecular chemistry, preorganization refers to the degree to which the free ligand is conformationally arranged for binding. A more rigid ligand that already possesses a cavity size and shape complementary to the target cation will have a lower entropic penalty upon complexation, leading to a more stable complex. The cis-anti-cis configuration of isomer B provides a specific three-dimensional structure. The introduction of bulky substituents can further restrict the conformational flexibility of the cyclohexane rings, potentially enhancing this preorganization and, consequently, the selectivity.

Electronic Effects: As discussed previously, the electronic properties of the substituents play a critical role. The rational design of isomer B derivatives involves the strategic placement of electron-donating or electron-withdrawing groups to modulate the electron density of the crown ether cavity. For instance, to enhance the binding of hard metal cations like Sr²⁺, which interact primarily through electrostatic forces, introducing electron-donating groups would be a logical approach.

Synergistic Effects: The design of advanced extraction systems may also involve considering the synergistic effects of the diluent or other components in the organic phase. The choice of the organic solvent can significantly influence the extraction behavior of the crown ether. Therefore, the rational design of the substituted isomer B should be done in the context of the entire extraction system to maximize performance. For example, the use of specific diluents can enhance the extraction of certain metal ions by the crown ether through favorable interactions with the complex. semanticscholar.org

By systematically applying these principles, researchers can develop novel this compound, derivatives with tailored properties for a wide range of applications, from the separation of radioactive isotopes to the development of ion-selective sensors.

Future Research Directions and Emerging Academic Frontiers

Exploration of Novel Guest Species and Complex Architectures

The primary function of Dicyclohexyl-18-crown-6 is to act as a host molecule, selectively binding to guest ions and small molecules. Research has established its ability to form complexes with alkali metal salts, such as sodium bromide and potassium acetate (B1210297). orgsyn.orgnih.gov An X-ray crystal structure analysis confirmed that the complex with sodium bromide features the cis-anti-cis isomer B. orgsyn.org This proven affinity for alkali metals has led to its use in specialized separation processes. For instance, it has been effectively used in polymer inclusion membranes for the selective separation and enrichment of rubidium (Rb⁺) ions and in titanate nanotubes for removing strontium (Sr²⁺) from acidic solutions. sigmaaldrich.com

Future research is aimed at broadening the scope of guest species beyond simple alkali metals. Emerging frontiers include:

Diverse Metal Cations: Investigating the complexation of isomer B with a wider range of cations, including lanthanides (like Gd³⁺) and actinides (like UO₂²⁺), is a promising avenue, drawing parallels from studies with similar crown ethers like Dibenzo-18-crown-6 (B77160). sigmaaldrich.com

Protonated Species: The high affinity of the parent 18-crown-6 (B118740) macrocycle for the hydronium ion (H₃O⁺) suggests that isomer B could also be a valuable host for protonated species, with potential applications in acid-base chemistry and catalysis. acs.orgwikipedia.org

Complex Supramolecular Assemblies: Moving beyond simple 1:1 host-guest complexes, a significant area of future research involves constructing intricate supramolecular structures. Studies on the related 18-crown-6 have shown its ability to form co-crystals with organic molecules, creating complex one-dimensional and three-dimensional assemblies held together by hydrogen bonds and other non-covalent interactions. rsc.org Exploring similar co-crystallization of isomer B with tailored guest molecules could lead to new materials with unique properties.

Electride Salts: Another frontier is the potential formation of electride salts, where the crown ether encapsulates a cation, and an electron acts as the counter-anion. wikipedia.org The synthesis of such a complex with Dicyclohexyl-18-crown-6, isomer B, would represent a significant step in fundamental chemistry.

Guest SpeciesHost System / ApplicationResearch Finding / Future Direction
Sodium (Na⁺)Sodium Bromide ComplexConfirmed complex formation with isomer B (cis-anti-cis). orgsyn.org
Potassium (K⁺)Potassium Acetate ComplexIsomer B forms a crystalline complex with potassium acetate. orgsyn.org
Rubidium (Rb⁺)Polymer Inclusion MembraneUsed for selective separation and enrichment. sigmaaldrich.com
Strontium (Sr²⁺)Impregnated Titanate NanotubesEffective for removal from acidic waste streams. sigmaaldrich.com
Hydronium (H₃O⁺)-A potential guest species based on the behavior of 18-crown-6. acs.orgwikipedia.org
Organic MoleculesCo-crystalsFuture potential to form complex 1D/3D supramolecular architectures. rsc.org

Advanced Spectroscopic Techniques for Real-time Interaction Studies

The characterization of this compound, and its complexes has traditionally relied on established analytical techniques. X-ray crystallography has been indispensable for determining the three-dimensional structure of its complexes in the solid state, while Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy have been used to characterize complex formation in solution. orgsyn.org Raman spectroscopy has also been employed to obtain vibrational data. nih.gov

However, to fully understand the dynamics of host-guest interactions, future research must adopt more advanced methods capable of real-time analysis.

Computational Modeling: A major emerging frontier is the use of computational chemistry, such as Density Functional Theory (DFT) combined with continuum solvation models. nih.gov These techniques allow for the in-depth study of the thermodynamics and kinetics of complexation in solution. For the related Dibenzo-18-crown-6, DFT has been used to elucidate how factors like solvation energy and non-electrostatic dispersion forces control the selectivity for different alkali metal cations. nih.gov Applying these computational tools to isomer B can predict its binding affinities for new guest species and guide experimental work.

Time-Resolved Spectroscopy: Techniques such as time-resolved fluorescence or absorption spectroscopy could be employed to monitor the binding and release of guest molecules in real-time. This would require designing systems where the guest or a part of a larger supramolecular assembly is spectroscopically active.

TechniqueApplication / FindingFuture Direction
X-ray CrystallographyDetermined the cis-anti-cis stereochemistry of the NaBr complex of isomer B. orgsyn.orgnih.govElucidating the structures of novel, more complex architectures.
IR & NMR SpectroscopyCharacterized the complex with potassium acetate. orgsyn.orgUse in combination with real-time methods to study dynamic systems.
Raman SpectroscopyProvided vibrational spectra for the compound. nih.govProbing subtle structural changes during host-guest interactions.
Density Functional Theory (DFT)-Predicting binding energies and selectivity for novel guest species in solution. nih.gov

Integration with Nanomaterials and Smart Supramolecular Systems

A highly promising direction for future research is the integration of this compound, into functional materials, bridging the gap between molecular recognition and macroscopic function.

Hybrid Nanomaterials: The demonstrated impregnation of Dicyclohexyl-18-crown-6 into titanate nanotubes for ion removal is a prime example of its integration with nanomaterials. sigmaaldrich.com Future work could involve covalently anchoring isomer B to the surfaces of other nanomaterials, such as gold nanoparticles, quantum dots, or graphene oxide. Such hybrid materials could function as highly sensitive and selective chemical sensors or as recoverable catalysts.

Smart Supramolecular Systems: The principles of supramolecular chemistry can be used to create "smart" systems that respond to external stimuli. This compound, can be incorporated into larger molecular frameworks that include photo-responsive or pH-sensitive units. This would allow the binding affinity of the crown ether to be switched on or off with light or a change in pH. Furthermore, its incorporation into polymer inclusion membranes demonstrates a step towards creating smart separation systems. sigmaaldrich.com The development of such responsive systems is a key goal in modern materials science, with applications ranging from targeted drug delivery to controlled chemical separations.

Q & A

Q. What are the established methods for synthesizing and characterizing the cis-anti-cis isomer (Isomer B) of dicyclohexyl-18-crown-6?

Answer: The synthesis of Isomer B typically involves the catalytic hydrogenation of dibenzo-18-crown-6 (DB18C6) under controlled conditions. Using Rhodium (Rh) nanoparticles supported on multi-walled carbon nanotubes (MWCNTs) under hydrogen pressure (e.g., 50 bar) achieves high stereoselectivity, favoring the cis-syn-cis isomer (Isomer A) but leaving residual Isomer B . For characterization:

  • X-ray crystallography reveals Isomer B adopts a cis-anti-cis conformation, with oxygen atoms forming an elliptical cavity (~4 Å shorter axis) distinct from Isomer A’s planar arrangement .
  • NMR spectroscopy (e.g., 1^1H and 13^13C) identifies chemical shift differences in cyclohexyl protons, particularly in axial vs. equatorial positions .
  • GC/MS confirms purity (>98% via GC) and distinguishes isomer ratios in mixtures .

Q. How do structural differences between Isomer A (cis-syn-cis) and Isomer B affect their ion selectivity?

Answer: The cis-anti-cis conformation of Isomer B alters cavity geometry, reducing compatibility with larger alkali metal ions (e.g., K+^+) compared to Isomer A. Key methodologies to assess selectivity include:

  • Stability constant measurements in nonaqueous solvents (e.g., chloroform) via UV-Vis spectrophotometry, tracking charge-transfer complexes with iodine. Isomer A shows higher affinity for K+^+ due to its planar cavity, while Isomer B’s elliptical shape favors smaller ions like Na+^+ .
  • Isothermal titration calorimetry (ITC) quantifies binding enthalpies, revealing Isomer A’s stronger exothermic interaction with K+^+ (−ΔH) compared to Isomer B .

Advanced Research Questions

Q. What experimental conditions optimize stereoselectivity in hydrogenation reactions to produce Isomer B?

Answer: Isomer B is typically a minor product in DB18C6 hydrogenation. To enhance its yield:

  • Catalyst design : Use Rh nanoparticles (2–3 nm) stabilized by methyltrioctylammonium chloride. Larger nanoparticles (>5 nm) or non-supported catalysts favor Isomer A due to reduced surface area and steric hindrance .
  • Phase-transfer agents : Trioctylamine (TOA) at a molar ratio of 1:2 (TOA:Rh) prevents nanoparticle coalescence and modulates stereoselectivity .
  • Pressure modulation : Lower H2_2 pressure (1 bar) increases Isomer B formation, while higher pressures (50 bar) favor Isomer A .

Q. How can conflicting data on catalytic activity of Isomer B in hydrogenation reactions be resolved?

Answer: Contradictions arise from nanoparticle size, support material, and solvent effects. Methodological strategies include:

  • TEM analysis : Verify nanoparticle size (2–3 nm optimal) and dispersion. Agglomeration on supports like SiO2_2 reduces activity .
  • Kinetic studies : Monitor reaction rates via UV-Vis or GC. Isomer B’s lower activity correlates with steric hindrance in the cis-anti-cis conformation, which impedes substrate binding .
  • Solvent screening : Polar aprotic solvents (e.g., dichloromethane) enhance phase transfer of intermediates, improving Isomer B yields .

Q. Can Isomer B be applied in isotope enrichment processes, and what methodologies are effective?

Answer: Isomer B’s ion selectivity makes it suitable for isotope separation, though less studied than Isomer A. For potassium isotopes:

  • Chemical exchange reactions : Use Isomer B in a two-phase system (aqueous/organic). The separation factor (α) for 40^{40}K/39^{39}K is determined via elution curves and isotopic assays, yielding ε = 0.74 × 103^{-3} at 10°C .
  • Temperature optimization : Lower temperatures (−10°C) increase ε to 1.18 × 103^{-3}, leveraging enthalpy-driven isotopic exchange (−13 J·mol1^{-1}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.